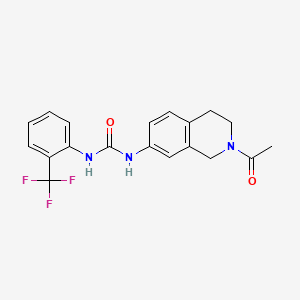
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroisoquinoline core linked to a trifluoromethyl-substituted phenyl moiety through a urea linkage. The unique structural characteristics of this compound suggest various therapeutic applications, particularly in oncology and enzyme inhibition.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Tetrahydroisoquinoline |
| Substituents | Acetyl group and trifluoromethyl phenyl group |
| Linkage | Urea |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The tetrahydroisoquinoline moiety is known for its role in modulating various biological pathways, making it a promising scaffold for drug development.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties :
- Studies have shown that compounds with a tetrahydroisoquinoline structure can induce apoptosis in cancer cell lines. This suggests that the compound may act as an anticancer agent by promoting programmed cell death in malignant cells.
- Specific assays have demonstrated its potential to inhibit key enzymes involved in tumor growth and metastasis.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit various enzymes that play critical roles in cellular signaling and metabolic pathways. For instance, it may target protein kinases associated with cancer cell proliferation .
- In vitro studies indicate that the trifluoromethyl group enhances the compound's binding affinity to target enzymes, potentially increasing its efficacy as an inhibitor.
Case Studies
Several studies have explored the biological activity of related compounds derived from the tetrahydroisoquinoline scaffold:
- Study on Antitumor Activity : A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. Among these derivatives, those with similar structural motifs to this compound exhibited significant cytotoxic effects against human tumor cells .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the substituents on the tetrahydroisoquinoline core significantly impact biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against specific targets.
属性
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12(26)25-9-8-13-6-7-15(10-14(13)11-25)23-18(27)24-17-5-3-2-4-16(17)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHZVZPYUKOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













